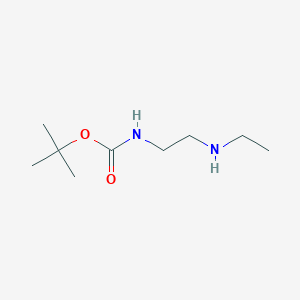

1-(Boc-amino)-2-(ethylamino)ethane

Description

Properties

IUPAC Name |

tert-butyl N-[2-(ethylamino)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2/c1-5-10-6-7-11-8(12)13-9(2,3)4/h10H,5-7H2,1-4H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMIGZQVLLZKDIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCNC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00551284 | |

| Record name | tert-Butyl [2-(ethylamino)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113283-93-5 | |

| Record name | tert-Butyl [2-(ethylamino)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[2-(ethylamino)ethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1-(Boc-amino)-2-(ethylamino)ethane: Chemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties of 1-(Boc-amino)-2-(ethylamino)ethane, also known as tert-butyl (2-(ethylamino)ethyl)carbamate. This bifunctional molecule is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other complex organic molecules. Its structure incorporates a primary amine protected by a tert-butoxycarbonyl (Boc) group and a secondary ethylamine, offering a versatile platform for sequential chemical modifications.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized below. While specific experimental data for this compound is not widely published, the properties can be reliably estimated based on closely related structures and general principles of organic chemistry.

| Property | Value | Source/Reference |

| Molecular Formula | C₉H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 188.27 g/mol | [1][2] |

| Physical State | Likely a solid at room temperature | Inferred from related compounds |

| Melting Point | Data not available. A related compound, 2-(Boc-amino)ethyl bromide, melts at 30-32 °C. | N/A |

| Boiling Point | Data not available. A related compound, N-Boc-ethylenediamine, boils at 84-86 °C under reduced pressure (46.5 Pa).[3] | N/A |

| Solubility | Expected to be soluble in organic solvents such as chloroform, dichloromethane, and ethyl acetate. | Inferred from related compounds[4][5] |

Synthesis and Purification

The synthesis of this compound typically involves the selective protection of one of the amino groups of N-ethylethylenediamine. A general and widely applicable method utilizes di-tert-butyl dicarbonate (Boc₂O) as the protecting agent.

Experimental Protocol: Synthesis of this compound

Materials:

-

N-ethylethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

Water

-

Magnesium oxide

-

Ether

-

Sodium sulfate (Na₂SO₄)

-

Hydrochloric acid (HCl), 2M solution

-

Sodium hydroxide (NaOH), 2M solution

-

Dichloromethane (CH₂Cl₂)

Procedure:

-

Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve N-ethylethylenediamine in a mixture of dioxane and water. Add magnesium oxide to the solution.

-

Boc Protection: While stirring vigorously at room temperature, add a solution of di-tert-butyl dicarbonate in dioxane dropwise to the reaction mixture. The reaction is typically stirred for 16-18 hours at room temperature.

-

Work-up and Extraction:

-

Filter the reaction mixture to remove any solids.

-

Concentrate the filtrate under reduced pressure.

-

To the residue, add water and adjust the pH to approximately 3 with a 2M HCl solution.

-

Extract the aqueous layer with dichloromethane (3x) to remove any di-protected by-product.

-

Adjust the pH of the aqueous phase to 12 with a 2M NaOH solution.

-

Extract the basic aqueous layer with dichloromethane (5x).

-

-

Isolation and Purification:

-

Combine the organic extracts from the basic extraction.

-

Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The product, a yellow oil, can be further purified by high-vacuum distillation.[3]

-

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the tert-butyl group, the ethyl group, and the two methylene groups of the ethane backbone.

Predicted ¹H NMR (CDCl₃, 400 MHz) Chemical Shifts (δ):

| Protons | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| C(CH ₃)₃ | ~1.44 | singlet | 9H | tert-butyl group |

| NH CH₂CH₃ | ~1.10 | triplet | 3H | Methyl of ethyl group |

| NHCH ₂CH₃ | ~2.65 | quartet | 2H | Methylene of ethyl group |

| BocNHCH ₂ | ~3.20 | quartet | 2H | Methylene adjacent to Boc-NH |

| CH ₂NHCH₂CH₃ | ~2.80 | triplet | 2H | Methylene adjacent to ethylamino |

| BocNH | ~5.00 | broad singlet | 1H | Boc-protected amine proton |

| CH ₂NH CH₂CH₃ | ~1.5-2.0 | broad singlet | 1H | Secondary amine proton |

Note: Chemical shifts are estimates based on data for N-Boc-ethylenediamine and general substituent effects. Coupling patterns may be more complex due to second-order effects.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR (CDCl₃, 100 MHz) Chemical Shifts (δ):

| Carbon | Chemical Shift (ppm) | Assignment |

| C (CH₃)₃ | ~28.4 | Methyls of tert-butyl group |

| C (CH₃)₃ | ~79.1 | Quaternary carbon of tert-butyl group |

| NHC H₂CH₃ | ~15.0 | Methyl of ethyl group |

| NHC H₂CH₃ | ~44.5 | Methylene of ethyl group |

| BocNHC H₂ | ~40.4 | Methylene adjacent to Boc-NH |

| C H₂NHCH₂CH₃ | ~50.0 | Methylene adjacent to ethylamino |

| C =O | ~156.0 | Carbonyl of Boc group |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the N-H and C=O functional groups.

Predicted IR Absorption Bands (cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3350 | Medium, sharp | N-H stretch (secondary amine) |

| ~3300 | Medium, broad | N-H stretch (Boc-protected amine) |

| ~2970, 2870 | Strong | C-H stretch (aliphatic) |

| ~1690 | Strong | C=O stretch (urethane carbonyl) |

| ~1520 | Medium | N-H bend (amide II) |

| ~1170 | Strong | C-O stretch (urethane) |

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

Predicted Mass Spectrum (Electrospray Ionization, ESI+):

| m/z | Interpretation |

| 189.16 | [M+H]⁺ (protonated molecule) |

| 133.11 | [M - C₄H₈ + H]⁺ (loss of isobutylene) |

| 89.09 | [M - Boc + H]⁺ (loss of Boc group) |

Reactivity and Stability

The chemical behavior of this compound is dictated by the reactivity of its two distinct amino groups and the stability of the Boc protecting group.

-

Reactivity of the Amino Groups: The unprotected secondary ethylamino group is nucleophilic and will readily react with electrophiles such as acyl chlorides, alkyl halides, and isocyanates. This allows for selective functionalization at this position while the primary amine remains protected.

-

Stability of the Boc Group: The tert-butoxycarbonyl (Boc) protecting group is stable under a wide range of conditions, including basic, nucleophilic, and reductive environments.[6] This stability makes it an excellent choice for multi-step syntheses.

-

Deprotection: The Boc group is readily cleaved under acidic conditions.[6][7] A common method for deprotection involves treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with hydrochloric acid (HCl) in methanol or dioxane. The deprotection mechanism proceeds through the formation of a stable tert-butyl cation.

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of a wide range of molecules, including:

-

Pharmaceuticals: It can be used to introduce a protected diamine moiety into drug candidates, which can be crucial for modulating solubility, bioavailability, and target binding.

-

Peptide Chemistry: As a modified diamine, it can be incorporated into peptidomimetics to alter their conformational properties and biological activity.

-

Combinatorial Chemistry: The differential reactivity of its two amino groups makes it an ideal scaffold for the generation of compound libraries for high-throughput screening.

-

Materials Science: It can be used in the synthesis of functionalized polymers and other materials.

This technical guide provides a foundational understanding of the chemical properties and handling of this compound. Researchers and scientists can leverage this information to effectively utilize this versatile building block in their synthetic endeavors.

References

- 1. tert-butyl N-{2-[(2-{[(tert-butoxy)carbonyl]amino}ethyl)amino]ethyl}carbamate | C14H29N3O4 | CID 15157893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS#:122734-32-1 | tert-Butyl (2-(methylamino)ethyl)carbamate | Chemsrc [chemsrc.com]

- 3. prepchem.com [prepchem.com]

- 4. tert-Butyl N-(2-bromoethyl)carbamate | 39684-80-5 [chemicalbook.com]

- 5. 39684-80-5 CAS MSDS (tert-Butyl N-(2-bromoethyl)carbamate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. Synthesis method of tert-butyl 2-(methylamino)ethylcarbamate - Eureka | Patsnap [eureka.patsnap.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

N-Boc-N'-ethylethylenediamine: A Technical Guide for Researchers

Introduction: N-Boc-N'-ethylethylenediamine, systematically known as tert-butyl N-(2-(ethylamino)ethyl)carbamate, is a mono-protected diamine that serves as a versatile building block in modern organic synthesis. Its structure, featuring a primary amine and a secondary amine shielded by a tert-butoxycarbonyl (Boc) protecting group, allows for selective functionalization at either nitrogen atom. This differential reactivity makes it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug development for the construction of pharmaceutical intermediates.

Chemical Structure and Properties

The structural formula of N-Boc-N'-ethylethylenediamine is presented below, followed by a summary of its key chemical and physical properties.

Structural Formula:

Table 1: Chemical and Physical Properties of N-Boc-N'-ethylethylenediamine

| Property | Value |

| IUPAC Name | tert-butyl N-(2-(ethylamino)ethyl)carbamate |

| Synonyms | N-(tert-Butoxycarbonyl)-N'-ethylethylenediamine |

| CAS Number | 105628-63-5 |

| Molecular Formula | C₉H₂₀N₂O₂ |

| Molecular Weight | 188.27 g/mol |

| Appearance | Predicted to be a colorless to pale yellow liquid |

| Boiling Point | Predicted to be similar to related compounds (e.g., 79 °C at 0.4 mmHg for N-Boc-N-methylethylenediamine) |

| Solubility | Expected to be soluble in a range of organic solvents such as methanol, chloroform, and dimethyl sulfoxide (DMSO) |

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H and ¹³C NMR Spectral Data

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| ¹H | -C(CH₃)₃ (Boc) | ~1.45 | Singlet | 9H |

| -NH- (secondary amine) | Variable (Broad) | Broad Singlet | 1H | |

| -CH₂-CH₃ | ~1.10 | Triplet | 3H | |

| -CH₂-CH₃ | ~2.70 | Quartet | 2H | |

| -NH-CH₂- | ~2.80 | Triplet | 2H | |

| -CH₂-NHBoc | ~3.20 | Triplet | 2H | |

| ¹³C | -C(CH₃)₃ (Boc) | ~28.5 | - | - |

| -CH₂-CH₃ | ~15.0 | - | - | |

| -CH₂-NHBoc | ~40.0 | - | - | |

| -CH₂-CH₃ | ~44.0 | - | - | |

| -NH-CH₂- | ~49.0 | - | - | |

| -C(CH₃)₃ (Boc) | ~79.5 | - | - | |

| -C=O (Carbamate) | ~156.0 | - | - |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3350 | N-H Stretch (secondary amine) |

| ~3300 | N-H Stretch (carbamate) |

| ~2970, 2930, 2870 | C-H Stretch (aliphatic) |

| ~1690 | C=O Stretch (carbamate) |

| ~1520 | N-H Bend (carbamate) |

| ~1170 | C-O Stretch (carbamate) |

Table 4: Predicted Mass Spectrometry (MS) Data

| Ion | Formula | Expected m/z | Description |

| [M+H]⁺ | [C₉H₂₁N₂O₂]⁺ | 189.16 | Protonated molecular ion |

| [M-C₄H₈]⁺ | [C₅H₁₃N₂O₂]⁺ | 133.10 | Loss of isobutylene from Boc group |

| [M-C₄H₉]⁺ | [C₅H₁₂N₂O₂]⁺ | 132.09 | Loss of tert-butyl radical from Boc group |

Experimental Protocols

The following protocols are representative methods for the synthesis and spectroscopic characterization of N-Boc-N'-ethylethylenediamine, adapted from established procedures for similar mono-Boc protected diamines.

Synthesis of N-Boc-N'-ethylethylenediamine

This procedure describes the selective mono-Boc protection of N-ethylethylenediamine using di-tert-butyl dicarbonate (Boc₂O).

Materials:

-

N-ethylethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

Water

-

Magnesium oxide

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Hydrochloric acid (2M)

-

Sodium hydroxide (2M)

Procedure:

-

In a round-bottom flask, dissolve N-ethylethylenediamine (1.0 equivalent) in a mixture of dioxane and water.

-

Add magnesium oxide (1.0 equivalent) to the solution.

-

While stirring vigorously at room temperature, add a solution of di-tert-butyl dicarbonate (1.0 equivalent) in dioxane dropwise over 20-30 minutes.

-

Continue stirring the reaction mixture at room temperature for 16-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, filter the mixture to remove insoluble materials.

-

Concentrate the filtrate under reduced pressure.

-

To the residue, add water and adjust the pH to ~3 with 2M HCl.

-

Extract the aqueous solution with diethyl ether to remove any unreacted Boc₂O and di-Boc protected by-product.

-

Adjust the pH of the aqueous phase to >12 with 2M NaOH.

-

Extract the product into an organic solvent such as dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as an oil.

-

The crude product can be further purified by vacuum distillation or silica gel column chromatography.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Weigh approximately 10-20 mg of the purified product and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Typical parameters include a standard single-pulse experiment, 16-32 scans, a relaxation delay of 1-2 seconds, and a spectral width of 12-16 ppm.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. The spectral width should be set to approximately 0-220 ppm.

-

Data Processing: Process the acquired Free Induction Decay (FID) with a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

Sample Preparation: Using an FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory, place a small drop of the liquid sample directly onto the clean ATR crystal.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a solvent compatible with electrospray ionization (ESI), such as a 50:50 mixture of acetonitrile and water with 0.1% formic acid for positive ion mode.

-

Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer and acquire the mass spectrum over a relevant m/z range (e.g., 50-500).

Applications in Drug Development

N-Boc-N'-ethylethylenediamine is a valuable building block for creating diverse molecular scaffolds in drug discovery. The Boc-protecting group allows for the selective reaction of the primary amine, followed by deprotection and subsequent functionalization of the secondary amine. This sequential approach is crucial for the controlled synthesis of complex pharmaceutical intermediates.

Logical Workflow for Use in Multi-Step Synthesis

The diagram below illustrates a typical workflow for the utilization of N-Boc-N'-ethylethylenediamine in a multi-step synthesis, for example, in the preparation of a substituted diamine core common in many bioactive molecules.

References

In-Depth Technical Guide to the Physical Properties of CAS 113283-93-5

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

CAS Number: 113283-93-5 IUPAC Name: tert-butyl N-[2-(ethylamino)ethyl]carbamate Molecular Formula: C₉H₂₀N₂O₂ Molecular Weight: 188.27 g/mol [1]

Summary of Physical Properties

This section provides a comprehensive overview of the key physical and chemical properties of tert-butyl N-[2-(ethylamino)ethyl]carbamate. The data has been compiled from various sources to ensure accuracy and relevance for research and development applications.

| Property | Value | Source(s) |

| Physical Appearance | Colorless to light yellow liquid | EvitaChem |

| Boiling Point | Data not available; generally falls within common ranges for similar compounds | [1] |

| Melting Point | Not applicable (liquid at room temperature) | - |

| Density | Data not available | - |

| Flash Point | 122°C | [2] |

| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol) | EvitaChem |

| Stability | Stable under standard laboratory conditions; sensitive to strong acids or bases | [1] |

Experimental Protocols for Physical Property Determination

While specific experimental data for all physical properties of CAS 113283-93-5 are not publicly available, standardized methods are routinely employed for their determination. The following protocols outline the general procedures for measuring key physical properties of liquid organic compounds.

Boiling Point Determination (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. The Thiele tube method is a common and efficient technique for determining the boiling point of small quantities of a liquid.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or oil bath)

-

Sample of CAS 113283-93-5

Procedure:

-

A small amount of the liquid sample is placed in the small test tube.

-

The capillary tube, with its sealed end facing upwards, is placed inside the test tube containing the sample.

-

The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in the Thiele tube containing a high-boiling point liquid (e.g., mineral oil).

-

The Thiele tube is gently heated. As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.

-

Heating is continued until a continuous and rapid stream of bubbles is observed.

-

The heat source is then removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Measurement (Pycnometer Method)

Density is the mass of a substance per unit volume. The pycnometer method is a precise technique for determining the density of liquids.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance (accurate to ±0.001 g)

-

Constant temperature bath

-

Sample of CAS 113283-93-5

-

Distilled water (for calibration)

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its mass is accurately weighed (m₁).

-

The pycnometer is filled with distilled water and placed in the constant temperature bath until it reaches thermal equilibrium (e.g., 20°C). The water level is adjusted to the mark, and the pycnometer is weighed again (m₂).

-

The pycnometer is emptied, dried, and then filled with the sample liquid (CAS 113283-93-5).

-

The filled pycnometer is brought to the same constant temperature as the water and weighed (m₃).

-

The density of the sample is calculated using the following formula: Density_sample = [(m₃ - m₁) / (m₂ - m₁)] * Density_water

Role in Organic Synthesis: An Experimental Workflow

CAS 113283-93-5 is a valuable intermediate in organic synthesis, primarily utilized as a protected diamine. The tert-butoxycarbonyl (Boc) group serves as a protecting group for one of the amine functionalities, allowing for selective reactions at the other amine group. A common application is in the synthesis of more complex molecules, such as N-(2-aminoethyl)-N-ethyl-2,2,2-trifluoroacetamide. The following diagram illustrates the logical workflow for this two-step synthesis.

Caption: Synthetic pathway from CAS 113283-93-5.

This workflow demonstrates the utility of CAS 113283-93-5 as a building block in multi-step organic synthesis. The selective removal of the Boc protecting group under acidic conditions yields the free diamine, which can then be acylated to introduce the trifluoroacetamide moiety. This controlled, stepwise approach is fundamental in the development of complex molecules for pharmaceutical and other applications.

References

A Technical Guide to the Synthesis of Mono-Boc Protected Ethylenediamine Derivatives

For Researchers, Scientists, and Drug Development Professionals

The selective protection of one amino group in a symmetrical diamine is a foundational strategy in modern organic synthesis. Mono-Boc protected ethylenediamine, in particular, serves as a critical building block in the development of pharmaceuticals and complex molecular architectures.[1][2] Its utility lies in the ability to act as a masked diamine, allowing for sequential and controlled functionalization of the two nitrogen atoms.[3] This guide provides an in-depth overview of the primary synthetic methodologies for obtaining mono-Boc protected ethylenediamine, complete with detailed experimental protocols, comparative data, and workflow visualizations to aid in methodological selection and implementation.

The tert-butyloxycarbonyl (Boc) group is a favored protecting group for amines due to its stability across a wide range of non-acidic conditions and its straightforward removal under acidic conditions.[2][4] However, achieving selective monofunctionalization of a symmetric molecule like ethylenediamine presents a significant challenge, often leading to the formation of the di-protected byproduct.[1][2] Several strategies have been developed to overcome this, primarily focusing on controlling the stoichiometry and reactivity of the reagents.[5]

Comparative Analysis of Synthetic Methodologies

The choice of a synthetic route for mono-Boc-ethylenediamine is typically dictated by factors such as yield, reaction time, scalability, and the cost and availability of reagents.[6] Below is a summary of quantitative data for three prominent and effective protocols.

| Parameter | Route 1: Direct Acylation with Boc₂O | Route 2: In Situ Mono-Protonation | Route 3: Acylation with tert-butyl (p-nitrophenyl) carbonate |

| Boc Source | Di-tert-butyl dicarbonate (Boc₂O)[6] | Di-tert-butyl dicarbonate (Boc₂O)[6] | tert-butyl (p-nitrophenyl) carbonate[6] |

| Key Strategy | Slow addition to excess ethylenediamine[6] | In situ mono-protonation of ethylenediamine[6] | Use of an alternative acylating agent[6] |

| Reported Yield | 83%[6] | 65-87%[6][7] | 82.3%[6] |

| Reaction Time | 12 hours[6] | 1 hour[6] | 5-6 hours[6] |

| Reaction Temp. | 0 °C to Room Temperature[6] | 0 °C to Room Temperature[6] | Reflux[6] |

| Primary Solvent | Dichloromethane (DCM)[6] | Methanol (MeOH)[6] | Ethyl Acetate[6] |

| Purification | Column Chromatography[6] | Extraction/Crystallization[7] | Not specified |

Signaling Pathways and Experimental Workflows

To visually represent the logic of the synthetic strategies, the following diagrams illustrate the chemical transformations and the general experimental workflow.

Experimental Protocols

The following are detailed experimental procedures for the three benchmarked synthetic routes.

Route 1: Direct Acylation with Di-tert-butyl dicarbonate (Boc₂O)

This method relies on the slow addition of Boc₂O to a significant excess of ethylenediamine to statistically favor mono-acylation.[6]

-

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

-

Procedure:

-

In a 500 mL two-neck round-bottom flask, dissolve ethylenediamine (18.2g, 302 mmol) in 250 mL of dichloromethane and cool the solution to 0 °C.[6]

-

Dissolve di-tert-butyl dicarbonate (10g, 45.8 mmol) in 100 mL of dichloromethane.

-

Add the Boc₂O solution dropwise to the ethylenediamine solution over a period of 4 hours with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 8 hours.

-

The reaction mixture can then be worked up by washing with water and brine, followed by drying over anhydrous sodium sulfate and concentration under reduced pressure.[1]

-

Purification can be achieved by column chromatography.[1][6]

-

Route 2: In Situ Mono-Protonation

This highly efficient method involves the selective deactivation of one amine group via protonation before the addition of the protecting agent.[4] This can be achieved by the addition of one equivalent of an acid, such as HCl, which can be generated in situ from reagents like trimethylchlorosilane (Me₃SiCl) or thionyl chloride (SOCl₂).[4][5]

-

Materials:

-

Ethylenediamine

-

Anhydrous Methanol (MeOH)

-

Trimethylchlorosilane (Me₃SiCl) or HCl gas

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve ethylenediamine (1 equivalent) in anhydrous methanol.[5]

-

Cool the solution to 0°C in an ice bath with vigorous stirring.[5]

-

Slowly add trimethylchlorosilane (1 equivalent) dropwise to the cooled solution. Alternatively, introduce one equivalent of anhydrous HCl gas.[5][7]

-

Allow the mixture to stir at 0°C for 15-30 minutes to allow for the formation of the monohydrochloride salt.[4][8]

-

In a separate flask, dissolve di-tert-butyl dicarbonate (1 equivalent) in methanol.[5]

-

Add the Boc₂O solution to the reaction mixture and allow it to warm to room temperature, stirring for 1 hour or until completion as monitored by TLC.[5][8]

-

Concentrate the mixture under reduced pressure to remove the methanol.[5]

-

Partition the residue between dichloromethane and a saturated sodium bicarbonate solution.[5]

-

Separate the organic layer, and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.[1]

-

Purify by column chromatography if necessary.[4]

-

Route 3: Acylation with tert-butyl (p-nitrophenyl) carbonate

This method utilizes a different acylating agent which can offer advantages in terms of reactivity and byproducts.[9]

-

Materials:

-

Ethylenediamine

-

tert-butyl (p-nitrophenyl) carbonate

-

Ethyl acetate

-

2mol/L Sodium hydroxide (NaOH) aqueous solution

-

-

Procedure:

-

Synthesize tert-butyl (p-nitrophenyl) carbonate by reacting p-nitrophenol with di-tert-butyl dicarbonate in the presence of a base.[9]

-

The reaction between ethylenediamine and tert-butyl (p-nitrophenyl) carbonate is then carried out, though specific conditions from the initial search were limited. A patent suggests the reaction proceeds to generate N-BOC-ethylenediamine with high yield and purity.[9][10] Further optimization of reaction conditions such as temperature and time may be required.[1] It is recommended to start the reaction at room temperature and monitor by TLC or LC-MS.[1]

-

After the reaction is complete, the mixture is typically washed with an aqueous solution to remove any unreacted ethylenediamine and byproducts.[1]

-

Large-Scale Synthesis Modification

For large-scale synthesis, an alternative two-step approach starting from 2-aminoacetonitrile has been reported.[11]

-

N-Boc-2-aminoacetonitrile synthesis: Treatment of 2-aminoacetonitrile hydrochloride with di-tert-butyl dicarbonate and triethylamine in dichloromethane gives N-Boc-2-aminoacetonitrile in high yield (95%).[11]

-

Reduction: The cyano group is then reduced under Parr hydrogenation conditions using Raney nickel in ethanol saturated with ammonia to afford N-Boc-ethylenediamine in nearly quantitative yield.[11]

This method is particularly advantageous for producing large quantities of the desired product.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. bioorg.org [bioorg.org]

- 8. benchchem.com [benchchem.com]

- 9. CN112979501A - Synthesis method of N-BOC-ethylenediamine - Google Patents [patents.google.com]

- 10. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 11. tandfonline.com [tandfonline.com]

Molecular Weight Determination of 1-(Boc-amino)-2-(ethylamino)ethane

This document outlines the determination of the molecular weight for the compound 1-(Boc-amino)-2-(ethylamino)ethane, a chemical intermediate often utilized in pharmaceutical and organic synthesis.

Compound Identification and Formula

The subject compound is identified as this compound. Based on its chemical structure, the molecular formula is established as C₉H₂₀N₂O₂[1][2]. This formula is derived from the constituent parts of the molecule: a tert-butoxycarbonyl (Boc) protecting group, an ethane backbone, and an ethylamino group.

Physicochemical Data

The molecular weight is a critical parameter for researchers and scientists in drug development and chemical synthesis, as it is fundamental for stoichiometric calculations and analytical characterization. The calculated and experimentally verified data for this compound are summarized below.

| Parameter | Value | Reference |

| Molecular Formula | C₉H₂₀N₂O₂ | [1][2] |

| Molecular Weight | 188.27 g/mol | [1] |

| CAS Number | 113283-93-5 | [1][2] |

The molecular weight is calculated based on the atomic weights of its constituent elements: Carbon (C), Hydrogen (H), Nitrogen (N), and Oxygen (O). The value of 188.27 g/mol is consistent with the molecular formula C₉H₂₀N₂O₂[1][3].

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of the Boc Protecting Group in Diamines

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high precision. Among the arsenal of protective groups available to chemists, the tert-butoxycarbonyl (Boc) group is one of the most versatile and widely utilized for the protection of amines.[1] This guide provides a comprehensive technical overview of the role of the Boc protecting group, with a specific focus on its application to diamines—a class of compounds that present unique synthetic challenges but are invaluable as building blocks in medicinal chemistry and materials science.

Core Principles of the Boc Protecting Group

The Boc group is favored by synthetic chemists for its robustness, ease of installation, and facile removal under specific conditions.[1][2]

-

Protection Mechanism: The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc₂O or Boc anhydride)[1][3]. The reaction converts the nucleophilic amine into a significantly less reactive carbamate, effectively masking it from participating in subsequent reactions.[2][4] While the reaction can proceed without a base, bases such as sodium hydroxide, triethylamine (TEA), or 4-dimethylaminopyridine (DMAP) are often used to accelerate the process.[4][5][6]

-

Stability and Orthogonality: A key advantage of the Boc group is its stability under a wide range of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation environments.[2][4] This stability profile makes it "orthogonal" to other common amine protecting groups like the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group.[1][4][7] Orthogonal protection allows for the selective removal of one protecting group in the presence of others, a critical strategy in the multi-step synthesis of complex molecules like peptides.[8][9]

-

Deprotection Mechanism: The Boc group is readily cleaved under acidic conditions.[2] Strong acids such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in solvents like methanol or dioxane are commonly employed.[6][10] The mechanism involves protonation of the carbamate's carbonyl oxygen, followed by fragmentation into the free amine, carbon dioxide, and a stable tert-butyl cation.[10][11]

The Synthetic Challenge: Selective Monoprotection of Diamines

Mono-functionalization of symmetrical or unsymmetrical diamines is a significant challenge in organic chemistry.[12][13] Treating a diamine with one equivalent of a protecting group reagent often yields a statistical mixture of the unreacted diamine, the desired mono-protected product, and the di-protected byproduct.[14] Achieving high yields of the mono-protected species is crucial as these molecules are valuable synthons for pharmacophores, organocatalysts, and ligands for asymmetric transformations.[12][15]

A highly effective and widely adopted strategy for the selective mono-Boc protection of diamines involves the in-situ differentiation of the two amine groups. This is typically achieved by protonating one of the amino groups with one equivalent of an acid, such as HCl.[13][16] The resulting ammonium salt is deactivated towards acylation by Boc₂O, allowing the reagent to react selectively with the remaining free amino group.[16][17]

Visualization of Key Mechanisms and Workflows

The following diagrams illustrate the core chemical principles and experimental logic discussed.

Caption: Mechanism of Boc protection of an amine using Boc anhydride.

Caption: Mechanism of acid-catalyzed Boc deprotection.

Caption: Logical workflow for selective mono-Boc protection of a diamine.

Caption: Orthogonal deprotection strategy for Boc and Fmoc groups.

Quantitative Data Summary

The efficiency of selective mono-Boc protection is highly dependent on the substrate and reaction conditions. The following table summarizes representative data from the literature.

Table 1: Efficiency of Selective Mono-Boc Protection of Various Diamines

| Diamine Substrate | Method/Conditions | Yield (%) | Reference(s) |

|---|---|---|---|

| Ethylenediamine | 1 eq. HCl, 1 eq. Boc₂O, MeOH/H₂O | 87 | [16] |

| 1,3-Diaminopropane | 1 eq. HCl, 1 eq. Boc₂O, MeOH/H₂O | 85 | [16] |

| 1,4-Diaminobutane | 1 eq. HCl, 1 eq. Boc₂O, MeOH/H₂O | 75 | [16] |

| 1,6-Diaminohexane | 1 eq. HCl, 1 eq. Boc₂O, MeOH/H₂O | 65 | [16] |

| (1R,2R)-Cyclohexane-1,2-diamine | 1 eq. Me₃SiCl, 1 eq. Boc₂O, MeOH | 66 | [12][15] |

| Piperazine | 0.8 eq. Boc₂O, MeOH, Flow Reactor | 45 |[14] |

Table 2: Spectroscopic Data for Selected Mono-Boc-Protected Diamines

| Compound | ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | EIMS m/z | Reference(s) |

|---|---|---|---|---|

| tert-Butyl (2-aminoethyl)carbamate | 5.55 (brs, NH), 4.54 (brs, NH₂), 3.24 (d, J=5.2, 2H), 3.15 (brs, 1H), 2.86 (brs, 1H), 1.44 (s, 9H) | 156.3, 79.3, 41.8, 41.1, 28.4 | 160 [M]⁺ (N.D.), 103, 87, 57 (100) | [12][15] |

| tert-Butyl (3-aminopropyl)carbamate | 5.33 (brs, NH), 4.95 (brs, NH₂), 3.21 (d, J=5.6, 1H), 3.11 (brs, 1H), 2.82 (t, J=6.4, 2H), 1.70 (quint, J=6.6, 2H), 1.43 (s, 9H) | 156.3, 79.1, 38.4, 37.9, 31.3, 28.5 | 174 [M]⁺ (1), 118, 101, 57 (100) | [12] |

| tert-Butyl (4-aminobutyl)carbamate | 4.89 (brs, NH), 3.11 (brs, 4H), 2.75 (t, J=6.4, 2H), 1.52 (m, 4H), 1.44 (s, 9H) | 156.1, 79.1, 41.3, 40.3, 29.8, 28.5, 27.4 | 188 [M]⁺ (1), 132, 115, 70, 57 (100) |[12][15] |

Experimental Protocols

The following protocols are generalized from methods reported in the literature and should be adapted based on the specific substrate and laboratory safety procedures.

Protocol 1: Selective Mono-Boc Protection of a Symmetrical Diamine

Adapted from Servín et al. (2017)[12][15]

Materials:

-

Symmetrical diamine (e.g., (1R,2R)-cyclohexane-1,2-diamine)

-

Anhydrous Methanol (MeOH)

-

Chlorotrimethylsilane (Me₃SiCl)

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Deionized Water

-

2N Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

-

Dissolve the diamine (1.0 eq) in anhydrous MeOH under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0 °C in an ice bath.

-

Slowly add chlorotrimethylsilane (1.0 eq) dropwise to the stirred solution. A white precipitate (the mono-hydrochloride salt of the diamine) may form.

-

Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes.

-

Add deionized water (approx. 1 mL per gram of diamine) to the mixture.

-

Add a solution of Boc₂O (1.0 eq) in MeOH.

-

Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, dilute the mixture with water and wash with a nonpolar organic solvent (e.g., diethyl ether) to remove any di-Boc byproduct and unreacted Boc₂O.

-

Adjust the pH of the aqueous layer to >12 by carefully adding 2N NaOH solution.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the mono-Boc-protected diamine.

Protocol 2: General Deprotection of a Boc-Protected Amine using TFA

Adapted from BenchChem Application Notes[7][10]

Materials:

-

Boc-protected amine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

-

Dissolve the Boc-protected substrate in DCM (e.g., 10 mL per 1 g of substrate) and cool the solution to 0 °C.

-

Add TFA to the solution. A typical concentration is 20-50% v/v TFA in DCM.

-

Stir the reaction mixture at room temperature for 1-3 hours. The deprotection is often accompanied by bubbling as CO₂ and isobutylene are formed.[11]

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporation with a solvent like toluene can aid in removing residual TFA.[18]

-

The crude product is the amine TFA salt. To obtain the free amine, dissolve the residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and carefully wash with saturated NaHCO₃ solution until effervescence ceases.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

Conclusion

The tert-butoxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis for the protection of amines. Its application to diamines, while challenging, is enabled by robust protocols for selective monoprotection that rely on the differentiation of amine reactivity. The resulting mono-Boc-protected diamines are highly valuable, versatile building blocks for the synthesis of pharmaceuticals and other complex molecular targets. A thorough understanding of the principles of Boc protection and the experimental methodologies for its application is essential for researchers in the fields of chemistry and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Amine Protection / Deprotection [fishersci.co.uk]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. fiveable.me [fiveable.me]

- 10. benchchem.com [benchchem.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 13. tandfonline.com [tandfonline.com]

- 14. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]

- 15. redalyc.org [redalyc.org]

- 16. bioorg.org [bioorg.org]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

Navigating the Stability and Storage of N-Boc-N'-ethylethylenediamine: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the stability and recommended storage conditions for N-Boc-N'-ethylethylenediamine, a critical building block in pharmaceutical and chemical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document outlines the key factors influencing the compound's shelf-life and provides detailed protocols for its handling and stability assessment.

Executive Summary

N-Boc-N'-ethylethylenediamine is a mono-protected diamine widely utilized for its ability to undergo selective functionalization in multi-step syntheses. The presence of the tert-butyloxycarbonyl (Boc) protecting group imparts specific stability characteristics that are crucial for its effective use. This guide details the optimal storage conditions, potential degradation pathways, and methodologies for ensuring the integrity of the compound.

Chemical Properties and Stability Profile

N-Boc-N'-ethylethylenediamine is a colorless liquid or a solid with a low melting point. The Boc group enhances its stability under basic and nucleophilic conditions, a key feature for its application in organic synthesis. However, it is susceptible to degradation under certain conditions.

Storage and Handling Recommendations

Proper storage is paramount to maintain the quality and shelf-life of N-Boc-N'-ethylethylenediamine. The following table summarizes the recommended conditions based on compiled safety data sheets and product information.

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2 - 8 °C.[1] Some suppliers recommend freezing (< -15 °C).[2] | To minimize degradation kinetics. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[3] | The compound is noted to be air-sensitive.[4] |

| Moisture | Keep container tightly closed in a dry place. The compound is hygroscopic.[3][5] | To prevent hydrolysis of the Boc group. |

| Light | Protect from long-term exposure to light.[5] | To prevent potential photolytic degradation. |

| Container | Use a tightly sealed, appropriate chemical container. | To prevent exposure to air and moisture. |

Incompatible Materials

To prevent degradation or hazardous reactions, avoid contact with the following:

-

Strong Oxidizing Agents: [3] Can lead to decomposition.

-

Strong Acids: [4] Will cause the removal (deprotection) of the Boc group.[6][7][8]

Potential Degradation Pathways

The primary degradation pathway for N-Boc-N'-ethylethylenediamine is the acid-catalyzed cleavage of the Boc protecting group. This process, known as deprotection, liberates the free diamine, carbon dioxide, and a tert-butyl cation.

The generated tert-butyl cation is a reactive intermediate that can react with nucleophiles present in the mixture, leading to the formation of alkylated byproducts.[9][10] This is a critical consideration in reaction design and during storage if acidic impurities are present.

Experimental Protocol: Stability Assessment

The following is a general protocol for assessing the stability of N-Boc-N'-ethylethylenediamine under various conditions.

Objective

To determine the rate of degradation of N-Boc-N'-ethylethylenediamine under accelerated storage conditions (e.g., elevated temperature) and to identify the primary degradation products.

Materials and Methods

-

N-Boc-N'-ethylethylenediamine (test sample)

-

High-purity solvents (e.g., acetonitrile, water)

-

Forced-air stability oven

-

HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

-

LC-MS system for identification of degradation products

-

pH meter

-

Volumetric flasks and pipettes

Experimental Workflow

Procedure

-

Sample Preparation: Prepare a stock solution of N-Boc-N'-ethylethylenediamine in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Stress Conditions: Aliquot the solution into sealed vials and place them in stability chambers under the desired stress conditions (e.g., 40°C/75% RH).

-

Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 1, 2, 4, and 8 weeks).

-

Analysis: Analyze the samples by a validated HPLC method to determine the purity of N-Boc-N'-ethylethylenediamine and the formation of any degradation products.

-

Identification: Use LC-MS to identify the mass of the major degradation products to confirm the degradation pathway.

Conclusion

The stability of N-Boc-N'-ethylethylenediamine is robust under recommended storage conditions. However, exposure to acidic environments, high temperatures, moisture, and light can lead to its degradation, primarily through the cleavage of the Boc protecting group. Adherence to the storage and handling guidelines outlined in this document, coupled with a thorough stability testing program, is essential for ensuring the integrity of this versatile reagent in research and development settings.

References

- 1. chemimpex.com [chemimpex.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Amine Protection / Deprotection [fishersci.co.uk]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

Commercial Availability and Synthetic Utility of N-Boc-N'-ethylethylenediamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Boc-N'-ethylethylenediamine, systematically known as tert-butyl N-(2-(ethylamino)ethyl)carbamate, is a versatile mono-protected diamine that serves as a crucial building block in organic synthesis and medicinal chemistry. Its structure, featuring a primary amine shielded by a tert-butoxycarbonyl (Boc) protecting group and a secondary ethyl-substituted amine, allows for selective functionalization at either nitrogen atom. This differential reactivity makes it an invaluable intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutics, bioconjugates, and materials for solid-phase synthesis. This guide provides an in-depth overview of its commercial availability, synthetic protocols, and key applications.

Commercial Availability

N-Boc-N'-ethylethylenediamine is commercially available from a number of chemical suppliers, primarily as its hydrochloride salt (CAS Number: 1073659-87-6). The availability of this reagent facilitates its use in a variety of research and development applications. Below is a summary of representative commercial suppliers and their offerings.

| Supplier | Product Name | CAS Number | Purity | Available Quantities |

| Chem-Impex | N-Boc,N'-ethyl-1,2-ethylene diamine hydrochloride | 1073659-87-6 | ≥ 99% (Titration) | 1g, 5g, 25g |

| BLD Pharm | tert-Butyl (2-(ethylamino)ethyl)carbamate hydrochloride | 1073659-87-6 | ≥ 97% | 1g, 5g, 25g |

| Ambeed | tert-Butyl (2-(ethylamino)ethyl)carbamate hydrochloride | 1073659-87-6 | ≥ 95% | 1g, 5g, 10g, 25g, 50g, 100g |

Synthesis and Experimental Protocols

The synthesis of N-Boc-N'-ethylethylenediamine typically involves the selective protection of one of the amine groups of N-ethylethylenediamine. While specific protocols for the N'-ethyl derivative are not abundantly found in public literature, a general and widely adopted method for the mono-Boc protection of diamines can be adapted. This involves the reaction of the diamine with di-tert-butyl dicarbonate (Boc₂O).

General Synthesis Protocol for Mono-Boc Protection of a Diamine

This protocol is a representative method for the synthesis of mono-Boc protected diamines and can be adapted for N-ethylethylenediamine.

Materials:

-

N-ethylethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

Water

-

Magnesium oxide

-

Ether

-

Argon or Nitrogen gas

Procedure:

-

A mixture of N-ethylethylenediamine (1 equivalent) in dioxane and water, containing magnesium oxide, is stirred at room temperature under an inert atmosphere (e.g., argon).[1]

-

A solution of di-tert-butyl dicarbonate (1 equivalent) in dioxane is added dropwise to the stirred mixture over a period of 20 minutes.[1]

-

The reaction mixture is stirred at room temperature for approximately 16 hours.[1]

-

The reaction mixture is then filtered and concentrated under reduced pressure.[1]

-

The resulting residue is worked up by heating to reflux with ether multiple times, followed by decantation and filtration.[1]

-

The combined ethereal solutions are concentrated, and the resulting oil is purified by high vacuum distillation to yield the mono-Boc protected product.[1]

Applications in Drug Development and Bioconjugation

The unique structural features of N-Boc-N'-ethylethylenediamine make it a valuable tool in the synthesis of pharmacologically active compounds and for bioconjugation applications. The Boc-protected amine provides stability during initial reaction steps, while the secondary amine is available for nucleophilic attack or further modification after deprotection.

Use in Solid-Phase Peptide Synthesis (SPPS)

N-Boc-N'-ethylethylenediamine can be incorporated into peptides and peptoids during solid-phase synthesis to introduce unique structural motifs. The Boc protecting group is compatible with standard Fmoc-based SPPS, allowing for orthogonal protection strategies.[2] The introduction of an N-ethyl group can impart specific conformational constraints and improve the pharmacokinetic properties of the resulting peptide or peptoid.[3]

Experimental Workflow for Incorporation into a Peptoid via the Submonomer Method:

Caption: Workflow for peptoid synthesis using N-Boc-N'-ethylethylenediamine.

Role as a Linker in Bioconjugation

The bifunctional nature of N-Boc-N'-ethylethylenediamine makes it an effective linker for conjugating biomolecules, such as proteins or antibodies, to other molecules like drugs or imaging agents. The primary amine can be reacted first, and after deprotection of the Boc group, the secondary amine becomes available for a subsequent conjugation step.

Logical Relationship for Sequential Bioconjugation:

Caption: Logical workflow for a two-step bioconjugation process.

Hypothetical Signaling Pathway Involvement

While direct involvement of N-Boc-N'-ethylethylenediamine in signaling pathways is not documented, its utility as a synthetic building block means that molecules constructed using this linker can be designed to interact with specific biological targets. For instance, a small molecule inhibitor synthesized using this linker could potentially target a kinase involved in a cancer-related signaling pathway.

Hypothetical Inhibition of a Kinase Signaling Pathway:

Caption: Hypothetical inhibition of a signaling pathway by a drug candidate.

Conclusion

N-Boc-N'-ethylethylenediamine is a readily available and highly versatile synthetic intermediate with significant potential in drug discovery, bioconjugation, and materials science. Its unique differentially protected amine functionalities allow for controlled and sequential chemical modifications, making it a valuable tool for the construction of complex molecular architectures. The protocols and workflows presented in this guide provide a foundation for researchers to effectively utilize this compound in their research and development endeavors.

References

The Architect's Toolkit: A Technical Guide to Asymmetrically Protected Diamines

For Researchers, Scientists, and Drug Development Professionals

Chiral diamines are foundational building blocks in modern chemistry, serving as indispensable scaffolds for pharmaceuticals, chiral auxiliaries, and high-performance catalysts.[1][2] Their utility is profoundly enhanced when their two nucleophilic centers can be addressed independently. This guide provides an in-depth exploration of asymmetrically protected diamines, focusing on their core features, synthesis, and the strategic advantages they offer in complex molecular design. The selective masking of one amine functionality unlocks a versatile toolkit for sequential, site-specific modifications, enabling the construction of intricate and stereochemically rich molecules.

Core Concepts: The Strategy of Asymmetric Protection

An asymmetrically protected diamine is a compound containing two amine groups where one is masked with a protecting group (PG), leaving the other available for chemical transformation. This strategy allows for the selective functionalization of one nitrogen atom while the other remains inert. After the desired modification, the protecting group can be removed, revealing the second amine for further reactions.

The choice of protecting group is critical and influences not only the stability and reactivity of the diamine but can also direct the stereochemical outcome of subsequent reactions.[3] Common protecting groups include tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and tosyl (Ts), each with distinct cleavage conditions, allowing for orthogonal protection strategies in multi-step syntheses.

The general workflow for utilizing an asymmetrically protected diamine is a three-step process involving selective protection, reaction at the free amine site, and final deprotection. This logical sequence is fundamental to their application in synthetic chemistry.

Key Synthetic Strategies and Methodologies

The synthesis of asymmetrically protected diamines can be approached in two primary ways: by selectively protecting one amine in a pre-existing symmetric diamine or by constructing the diamine backbone through a stereocontrolled reaction that incorporates a protected amine from the outset.

Selective Mono-Protection of Symmetrical Diamines

The most direct method for generating an asymmetrically protected diamine is the selective mono-protection of a symmetrical precursor. The primary challenge is preventing the formation of the di-protected byproduct. A highly effective and widely used method involves the in-situ formation of the diamine monohydrochloride salt, which deactivates one amine towards the protecting agent, such as di-tert-butyl dicarbonate ((Boc)₂O).[4][5]

| Substrate | Protecting Agent | Yield (%) | Reference |

| Ethylenediamine | (Boc)₂O / HCl | 87% | [4] |

| 1,3-Diaminopropane | (Boc)₂O / HCl | 85% | [4] |

| 1,4-Diaminobutane | (Boc)₂O / HCl | 81% | [4] |

| (1R,2R)-Cyclohexanediamine | (Boc)₂O / Me₃SiCl | 66% | |

| Piperazine | (Boc)₂O / HCl | 80% |

Table 1. Representative Yields for Selective Mono-Boc Protection of Symmetrical Diamines.

Experimental Protocol: General Method for Selective Mono-Boc Protection [5]

-

Reaction Setup: A solution of the diamine (1 equivalent) is prepared in anhydrous methanol at 0 °C under an inert atmosphere.

-

Monoprotonation: Chlorotrimethylsilane (Me₃SiCl, 1 equivalent) is added dropwise to the cooled solution. A white precipitate of the diamine monohydrochloride may form. The mixture is allowed to warm to room temperature.

-

Boc Protection: Water (e.g., 1 mL) is added, followed by a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1 equivalent) in methanol. The reaction is stirred at room temperature for 1 hour.

-

Workup: The mixture is diluted with water and washed with diethyl ether to remove any di-Boc byproduct.

-

Isolation: The aqueous layer is basified to a pH >12 with 2N NaOH and extracted with an organic solvent (e.g., dichloromethane, 3x). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the pure mono-Boc-protected diamine.[5]

Asymmetric Mannich Reaction

The organocatalytic asymmetric Mannich reaction is a powerful tool for constructing chiral diamines from the ground up. This method involves the reaction of an imine with a ketone. When a protected amino ketone is used as the ketone surrogate, the reaction yields a protected diamine with high stereocontrol.[3][6] A key feature of this approach is that the choice of protecting group on the amino ketone can control the regioselectivity of the reaction, providing selective access to either 1,2- or 1,4-diamines.[3]

| Imine | Ketone | Catalyst | Yield (%) | ee (%) | Reference |

| N-PMP-α-imino ethyl glyoxylate | Azidobutanone | L-proline | 84% | >92% | [3] |

| N-PMP-α-imino ethyl glyoxylate | Phthalimidobutanone | L-proline derived tetrazole | 99% | 99% | [3][6] |

| Various Aldehydes | α-Amido Sulfones | 9-thiourea cinchona alkaloid | High | High | [7] |

Table 2. Performance of Asymmetric Mannich Reactions for Diamine Synthesis.

Experimental Protocol: Organocatalytic Asymmetric Mannich Reaction [3]

-

Reaction Setup: To a solution of the N-PMP protected α-imino ethyl glyoxylate (1 equivalent) and the protected amino ketone (e.g., azidobutanone, 1.2 equivalents) in a solvent such as dimethyl sulfoxide (DMSO) is added the L-proline derived catalyst (30 mol %).

-

Reaction Execution: The mixture is stirred at room temperature for the required time (e.g., 48 hours), with progress monitored by TLC.

-

Workup and Isolation: Upon completion, the reaction mixture is processed through an appropriate aqueous workup and the crude product is purified by column chromatography to afford the desired protected diamine.

Palladium-Catalyzed Asymmetric Allylic Amination

Palladium catalysis offers a versatile method for forming C-N bonds, and asymmetric allylic amination (AAA) is particularly useful for synthesizing chiral, polyfunctionalized diamines.[8] This reaction typically involves the coupling of an allylic substrate (like an allylic carbonate or epoxide) with a nitrogen nucleophile. Using a protected amine as the nucleophile in the presence of a chiral palladium-ligand complex allows for the synthesis of enantioenriched, differentially protected diamine precursors.[8]

| Allylic Carbonate | Nucleophile | Ligand | Yield (%) | ee (%) | Reference |

| Cyclohexenol-derived | MbsNHOSO₂NH₂ | (S,S)-L1 | 87% | 96% | [8] |

| 5-membered ring | MbsNHOSO₂NH₂ | (S,S)-L1 | 96% | 96% | [8] |

| Acyclic substrate | MbsNHOSO₂NH₂ | (S,S)-L1 | 87% | 97% | [8] |

Table 3. Enantioselective Synthesis of Protected Diamine Precursors via Pd-Catalyzed Allylic Amination.

Experimental Protocol: Pd-Catalyzed Asymmetric Allylic Amination [8]

-

Catalyst Preparation: In an inert atmosphere glovebox, a flask is charged with the palladium source (e.g., Pd₂(dba)₃·CHCl₃, 2.5 mol %) and the chiral ligand (e.g., (S,S)-L1, 7.5 mol %) in an anhydrous solvent like THF.

-

Reaction Setup: To the activated catalyst solution, the allylic carbonate (1 equivalent) and the sulfamate nucleophile (1.1 equivalents) are added.

-

Reaction Execution: The reaction is stirred at a controlled temperature (e.g., 50 °C) until completion, as monitored by TLC or HPLC.

-

Isolation: The reaction mixture is cooled, concentrated, and the residue is purified by flash column chromatography on silica gel to yield the enantioenriched product.

Applications in Asymmetric Catalysis and Drug Discovery

Asymmetrically protected diamines are not merely synthetic intermediates; they are enabling tools for innovation in both catalysis and medicine.

-

Chiral Ligands and Catalysts: Chiral diamines are considered "privileged chiral scaffolds."[4] Once appropriately functionalized, they serve as highly effective ligands for transition metals (e.g., Rhodium, Iridium, Ruthenium) in asymmetric catalysis.[4][9] For instance, N-sulfonated derivatives of 1,2-diphenylethylenediamine (DPEN) and cyclohexanediamine (DACH) are cornerstone ligands in Noyori's asymmetric transfer hydrogenation catalysts, which are crucial for producing chiral alcohols.[4][9] The ability to selectively functionalize one amine allows for fine-tuning the steric and electronic properties of the resulting ligand, optimizing it for a specific transformation.

-

Pharmaceutical Scaffolds: The vicinal (1,2-) diamine motif is a common structural feature in numerous natural products and pharmaceutical agents.[2][8] Asymmetric protection provides a direct route to building complex drug candidates. For example, chiral ethylenediamine derivatives are used in the preparation of potent cis-platin analogues for cancer therapy.[3] The ability to introduce different substituents sequentially onto the diamine backbone is critical for structure-activity relationship (SAR) studies in drug discovery, allowing for rapid lead optimization.[10]

Conclusion

Asymmetrically protected diamines represent a cornerstone of modern asymmetric synthesis. The strategic differentiation of two amine functionalities through selective protection provides chemists with precise control over molecular architecture. Methodologies such as selective mono-protection, asymmetric Mannich reactions, and palladium-catalyzed aminations offer robust and versatile routes to these invaluable building blocks. For researchers in drug development and catalysis, a deep understanding of these compounds and their synthesis is not just beneficial—it is essential for designing and creating the next generation of complex, functional molecules with high stereochemical purity.

References

- 1. digitalcommons.iwu.edu [digitalcommons.iwu.edu]

- 2. Rhodium-/Iridium-Catalyzed Hydroamination for the Synthesis of 1,2-, 1,3-, or 1,4-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 6. Rhodium-Catalyzed Asymmetric Hydroamination of Allyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Asymmetric Mannich Reactions with in Situ Generation of Carbamate-Protected Imines by an Organic Catalyst [organic-chemistry.org]

- 8. Collection - Rhodium-Catalyzed Asymmetric Hydroamination of Allyl Amines - Journal of the American Chemical Society - Figshare [figshare.com]

- 9. Boc-Protected Amino Groups [organic-chemistry.org]

- 10. thaiscience.info [thaiscience.info]

The Versatile Building Block: A Technical Guide to 1-(Boc-amino)-2-(ethylamino)ethane for Researchers and Drug Development Professionals

An In-depth Exploration of a Key Synthetic Intermediate in Modern Medicinal Chemistry

In the landscape of pharmaceutical research and development, the strategic use of versatile chemical building blocks is paramount for the efficient synthesis of novel therapeutic agents. Among these, 1-(Boc-amino)-2-(ethylamino)ethane, also known as tert-butyl (2-(ethylamino)ethyl)carbamate, has emerged as a valuable intermediate. Its unique bifunctional nature, featuring a protected primary amine and a reactive secondary amine, allows for selective and sequential chemical modifications, making it an attractive component in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a stable, typically solid compound under standard conditions. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the amino functionalities imparts stability under a variety of non-acidic reaction conditions, a critical feature for multi-step synthetic routes. The physicochemical properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 113283-93-5 |

| Molecular Formula | C₉H₂₀N₂O₂ |

| Molecular Weight | 188.27 g/mol |

| Physical Form | Solid |

| Storage Conditions | 2-8°C, sealed in a dry, dark place |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process, beginning with the selective mono-protection of ethylenediamine, followed by the N-alkylation of the remaining free amine.

Step 1: Mono-Boc Protection of Ethylenediamine

The initial step involves the selective protection of one of the primary amino groups of ethylenediamine with a tert-butoxycarbonyl (Boc) group. This is a crucial transformation that prevents di-substitution and allows for the subsequent selective functionalization of the other amino group.

Experimental Protocol: Synthesis of tert-Butyl (2-aminoethyl)carbamate

Materials:

-

Ethylenediamine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dioxane

-

Water

-

Magnesium oxide (MgO)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a suitable reaction vessel, a mixture of ethylenediamine (in large excess to favor mono-protection), dioxane, water, and magnesium oxide is prepared.

-

The mixture is stirred vigorously at room temperature under an inert atmosphere (e.g., argon).

-

A solution of di-tert-butyl dicarbonate in dioxane is added dropwise to the stirred mixture over a period of 20-30 minutes.

-

The reaction mixture is stirred at room temperature for 16-24 hours.

-

Upon completion, the reaction mixture is filtered to remove any solid byproducts.

-

The filtrate is concentrated under reduced pressure to yield a crude residue.

-

The residue is extracted multiple times with hot diethyl ether.

-

The combined ether extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford tert-butyl (2-aminoethyl)carbamate as an oil.

-

The product can be further purified by vacuum distillation.

Step 2: Reductive Amination with Acetaldehyde

The second step involves the selective ethylation of the free primary amine of tert-butyl (2-aminoethyl)carbamate. Reductive amination is a highly effective and widely used method for the formation of carbon-nitrogen bonds and is the preferred method for this transformation. This reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the corresponding secondary amine.

Experimental Protocol: Synthesis of this compound

Materials:

-

tert-Butyl (2-aminoethyl)carbamate

-

Acetaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

-

Acetic acid (optional, as a catalyst)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve tert-butyl (2-aminoethyl)carbamate in the chosen solvent (DCM or DCE) in a round-bottom flask.

-

Add acetaldehyde (1.0-1.2 equivalents) to the solution. A catalytic amount of acetic acid can be added to facilitate imine formation.

-

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

Methodological & Application

Application Notes and Protocols: Protocol for Boc Deprotection of 1-(Boc-amino)-2-(ethylamino)ethane

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most prevalent amine-protecting groups in organic synthesis, particularly in pharmaceutical and drug development. Its popularity stems from its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[1][2] This application note provides detailed protocols for the acidic deprotection of 1-(Boc-amino)-2-(ethylamino)ethane to yield N-ethylethylenediamine. The primary methods described utilize trifluoroacetic acid (TFA) and hydrochloric acid (HCl), which are common and effective reagents for this transformation.[3]

The deprotection proceeds through an acid-catalyzed mechanism where the carbamate is protonated, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine.[4]

Data Presentation

The efficiency of Boc deprotection can be influenced by the choice of acid, solvent, temperature, and reaction time. The following table summarizes typical conditions for the deprotection of Boc-protected diamines like this compound, based on established protocols.[1][2]

| Parameter | Protocol 1: TFA/DCM | Protocol 2: HCl in Dioxane |

| Starting Material | This compound | This compound |

| Reagent | Trifluoroacetic Acid (TFA) | 4M HCl in 1,4-Dioxane |

| Solvent | Dichloromethane (DCM) | 1,4-Dioxane or Methanol (as co-solvent) |

| Reagent Equivalents | 5 - 10 equivalents (or 20-50% v/v) | 3 - 10 equivalents |

| Concentration | 0.1 - 0.5 M | 0.1 - 0.5 M |

| Temperature | 0 °C to Room Temperature | Room Temperature |

| Reaction Time | 30 minutes - 4 hours | 1 - 16 hours |

| Work-up | Evaporation, Basification, Extraction | Evaporation, Trituration/Filtration |

| Product Form | Free base | Dihydrochloride salt |

| Typical Yield | >90% | >90% |

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a common and efficient method for Boc deprotection using TFA.[1][3]

Materials:

-

This compound

-

Trifluoroacetic Acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous DCM (to achieve a concentration of 0.1-0.5 M) in a round-bottom flask equipped with a magnetic stir bar.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (5-10 equivalents, or as a 20-50% v/v solution in DCM) to the stirred solution. Caution: The reaction can be exothermic.

-

Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of the starting material. Reaction times typically range from 30 minutes to 4 hours.[2][3]

-

Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. Co-evaporation with toluene can help remove residual TFA.[3]

-

Dissolve the residue in DCM or ethyl acetate and transfer to a separatory funnel.

-

Carefully add saturated aqueous NaHCO₃ solution to neutralize the remaining acid. Caution: CO₂ evolution will occur.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to afford the N-ethylethylenediamine product as the free base.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol provides an alternative method using a commercially available solution of HCl in dioxane, which often yields the product as a hydrochloride salt.[2][3][5]

Materials:

-

This compound

-

4M HCl in 1,4-dioxane

-

Methanol (optional, as a co-solvent)

-

Diethyl ether

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Büchner funnel and filter paper

Procedure:

-